molecular formula C14H22N3O2+ B11709099 1-[2-(dipropylamino)-2-oxoethyl]-3-[(E)-(hydroxyimino)methyl]pyridinium

1-[2-(dipropylamino)-2-oxoethyl]-3-[(E)-(hydroxyimino)methyl]pyridinium

Cat. No.: B11709099
M. Wt: 264.34 g/mol
InChI Key: SRSUTQHHGBPPKE-XNTDXEJSSA-O
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Description

1-[(DIPROPYLCARBAMOYL)METHYL]-3-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-1-IUM is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyridinium core substituted with dipropylcarbamoyl and hydroxyimino groups. Its distinct chemical properties make it a subject of interest in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(DIPROPYLCARBAMOYL)METHYL]-3-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-1-IUM typically involves multi-step organic reactions. One common method includes the reaction of pyridine derivatives with dipropylcarbamoyl chloride under controlled conditions to introduce the dipropylcarbamoyl group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-[(DIPROPYLCARBAMOYL)METHYL]-3-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-1-IUM undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[(DIPROPYLCARBAMOYL)METHYL]-3-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-1-IUM has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(DIPROPYLCARBAMOYL)METHYL]-3-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-1-IUM involves its interaction with specific molecular targets. The compound can act as an inhibitor of acetylcholinesterase, thereby affecting neurotransmission by preventing the breakdown of acetylcholine. This interaction is crucial in its potential therapeutic applications for neurological conditions .

Comparison with Similar Compounds

  • 1-[(DIBENZYLCARBAMOYL)METHYL]-3-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-1-IUM
  • 1-[(DIMETHYLCARBAMOYL)METHYL]-3-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-1-IUM

Comparison: 1-[(DIPROPYLCARBAMOYL)METHYL]-3-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-1-IUM is unique due to its dipropylcarbamoyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity .

Properties

Molecular Formula

C14H22N3O2+

Molecular Weight

264.34 g/mol

IUPAC Name

2-[3-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]-N,N-dipropylacetamide

InChI

InChI=1S/C14H21N3O2/c1-3-7-17(8-4-2)14(18)12-16-9-5-6-13(11-16)10-15-19/h5-6,9-11H,3-4,7-8,12H2,1-2H3/p+1/b15-10+

InChI Key

SRSUTQHHGBPPKE-XNTDXEJSSA-O

Isomeric SMILES

CCCN(CCC)C(=O)C[N+]1=CC=CC(=C1)/C=N/O

Canonical SMILES

CCCN(CCC)C(=O)C[N+]1=CC=CC(=C1)C=NO

Origin of Product

United States

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